4,5-dihydro-1H-imidazole-2-thiol

Catalog No.
S8053609
CAS No.
M.F
C3H6N2S
M. Wt
102.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dihydro-1H-imidazole-2-thiol

Product Name

4,5-dihydro-1H-imidazole-2-thiol

IUPAC Name

4,5-dihydro-1H-imidazole-2-thiol

Molecular Formula

C3H6N2S

Molecular Weight

102.16 g/mol

InChI

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)

InChI Key

PDQAZBWRQCGBEV-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)S

Isomeric SMILES

C1CN=C(N1)S

4,5-Dihydro-1H-imidazole-2-thiol is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a thiol group. Its molecular formula is C3H6N2SC_3H_6N_2S, and it is recognized for its unique structural features that include a saturated imidazole ring. The compound is typically presented as a white to pale yellow solid and has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, often using oxidizing agents such as hydrogen peroxide or iodine.
  • Reduction: Under specific conditions, the thiol can be reduced to form sulfides, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The imidazole ring can undergo substitution reactions at the nitrogen atoms or the carbon atoms, allowing for the introduction of various functional groups through nucleophilic or electrophilic mechanisms.

These reactions highlight the versatility of 4,5-dihydro-1H-imidazole-2-thiol in synthetic chemistry and its potential for modification to yield diverse derivatives.

The biological activity of 4,5-dihydro-1H-imidazole-2-thiol is notable, particularly in its interactions with biological molecules. It has been studied for potential:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.
  • Antioxidant Effects: The thiol group plays a crucial role in scavenging free radicals, contributing to its antioxidant capacity.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing their activity through covalent bonding with cysteine residues.

These properties make it a candidate for further research in drug development and therapeutic applications.

The synthesis of 4,5-dihydro-1H-imidazole-2-thiol can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the reaction of appropriate precursors under controlled conditions. For example, cyclization of 2-mercaptoacetaldehyde with amines can yield the desired imidazole structure.
  • Alkylation Reactions: Alkylation methods using iodomethylsilanes or similar reagents have been documented, allowing for the introduction of alkyl groups into the imidazole framework .
  • Industrial Production: On an industrial scale, continuous flow reactors may be utilized to enhance yield and purity during synthesis. Purification techniques like recrystallization or chromatography are often employed to isolate high-purity products.

4,5-Dihydro-1H-imidazole-2-thiol finds applications across various domains:

  • Pharmaceuticals: Its potential as an antimicrobial and antioxidant agent positions it as a candidate for drug development.
  • Material Science: The compound can serve as a building block for synthesizing new materials with specific properties.
  • Biochemical Research: Used in studies investigating enzyme interactions and mechanisms due to its reactive thiol group.

Research on 4,5-dihydro-1H-imidazole-2-thiol has focused on its interactions with biological targets:

  • Enzyme Interactions: Studies indicate that the thiol group can form covalent bonds with cysteine residues in enzymes, potentially leading to inhibition or modulation of their activity.
  • Binding Affinity: The imidazole ring's ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity for various receptors and enzymes.

These interaction studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Several compounds share structural similarities with 4,5-dihydro-1H-imidazole-2-thiol. Here are some notable examples:

Compound NameKey FeaturesUniqueness
4,5-Dimethyl-1H-imidazole-2-thiolContains methyl groups; distinct reactivityMethyl groups influence electronic properties
5-Methyl-4,5-dihydro-1H-imidazoleMethylated variant; different stabilityPresence of both methyl and thiol groups
2-Methyl-4,5-dihydro-1H-imidazoleLacks thiol group; alters chemical propertiesAbsence of thiol significantly changes reactivity
4,5-Diphenyl-2-imidazolethiolContains phenyl groups; different electronic effectsPhenyl groups provide unique steric properties

The uniqueness of 4,5-dihydro-1H-imidazole-2-thiol lies in its combination of a saturated imidazole ring with a thiol group, which imparts distinct reactivity compared to other derivatives. This combination allows for diverse chemical transformations and potential applications that are not achievable with other similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

102.02516937 g/mol

Monoisotopic Mass

102.02516937 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-28-2023

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